![molecular formula C13H17NO B13233214 {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol](/img/structure/B13233214.png)
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol is a chemical compound with a unique structure that combines a cyclopentene ring with an amino-substituted phenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with an amino(phenyl)methyl group under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Mechanism of Action
The mechanism of action of {1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride: A salt form of the compound with similar properties.
This compound acetate: An ester derivative with different solubility and reactivity.
Uniqueness
This compound is unique due to its combination of a cyclopentene ring, an amino-substituted phenyl group, and a methanol moiety. This structure provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
[1-[amino(phenyl)methyl]cyclopent-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H17NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-7,12,15H,8-10,14H2 |
InChI Key |
WOFYMXJZAZQLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(CO)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13233141.png)

![(2S)-3-[tert-Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13233150.png)

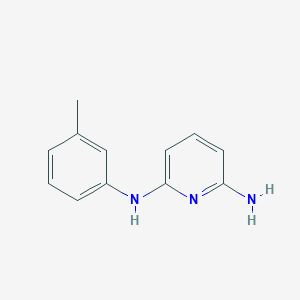
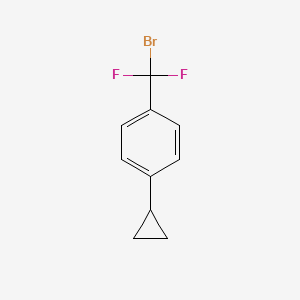
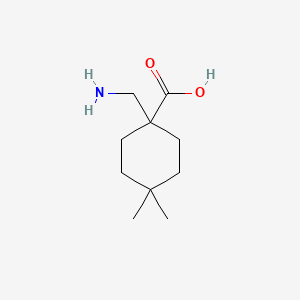
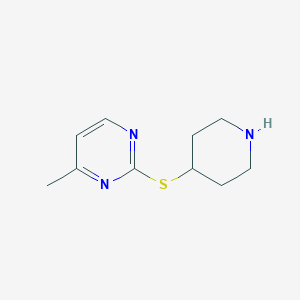
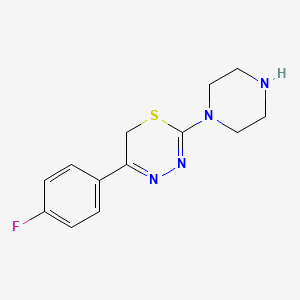
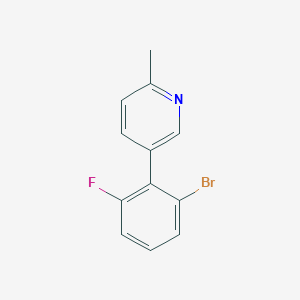
amine](/img/structure/B13233189.png)
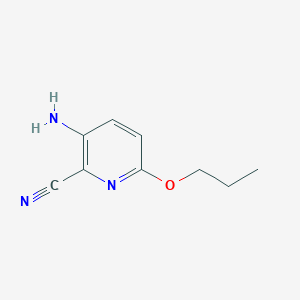
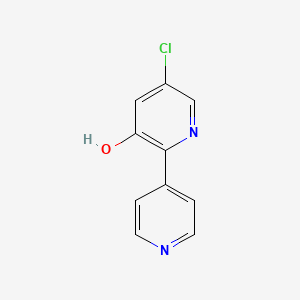
![2-[5-(Pyridin-4-YL)furan-2-YL]acetic acid](/img/structure/B13233201.png)
